RBI-257 Maleate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RBI-257 Maleate involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Iodobenzyl Group: The iodobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: RBI-257 Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
RBI-257 Maleate has a wide range of scientific research applications, including:
Neuroscience: It is used to study the dopamine D4 receptor’s role in neurological processes and disorders.
Pharmacology: The compound serves as a reference ligand in receptor binding studies and drug development.
Medicinal Chemistry: Researchers use this compound to design and develop new therapeutic agents targeting the dopamine D4 receptor.
Behavioral Studies: It is employed in animal models to investigate the effects of dopamine D4 receptor modulation on behavior
Mechanism of Action
RBI-257 Maleate exerts its effects by selectively binding to the dopamine D4 receptor. This binding inhibits the receptor’s activity, leading to downstream effects on neuronal signaling pathways. The compound’s high affinity and selectivity for the dopamine D4 receptor make it a valuable tool for elucidating the receptor’s role in various physiological and pathological processes .
Comparison with Similar Compounds
U-101,958: A benzyl analog of RBI-257 Maleate with lower selectivity for the dopamine D4 receptor.
L-745,870: Another dopamine D4 receptor antagonist with different binding properties.
Comparison: this compound is unique due to its high affinity and selectivity for the dopamine D4 receptor compared to similar compounds. This makes it particularly useful in research focused on the dopamine D4 receptor’s specific functions and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28IN3O.C4H4O4/c1-16(2)26-20-5-4-12-23-21(20)24(3)19-10-13-25(14-11-19)15-17-6-8-18(22)9-7-17;5-3(6)1-2-4(7)8/h4-9,12,16,19H,10-11,13-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRRRTUKUHIOTQ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32IN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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